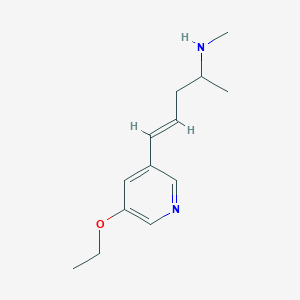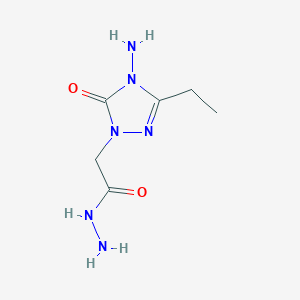
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-ethyl-5-oxo-1,2,4-triazole. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted triazole derivatives.
Applications De Recherche Scientifique
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and acetohydrazide groups.
3-Ethyl-5-oxo-1,2,4-triazole: An intermediate in the synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide.
4-Amino-1,2,4-triazole: A related compound with similar biological activities but different structural features.
Uniqueness
This compound is unique due to its combination of amino, ethyl, oxo, and acetohydrazide groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
773862-56-9 |
|---|---|
Formule moléculaire |
C6H12N6O2 |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H12N6O2/c1-2-4-10-11(3-5(13)9-7)6(14)12(4)8/h2-3,7-8H2,1H3,(H,9,13) |
Clé InChI |
PYBYPCSRVQLNOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=O)N1N)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


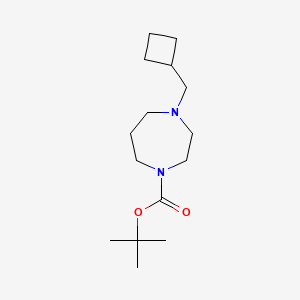
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
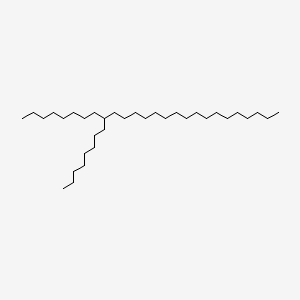
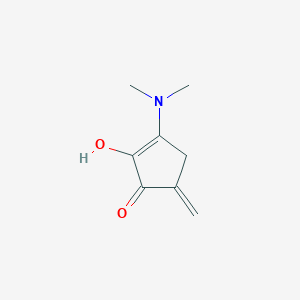
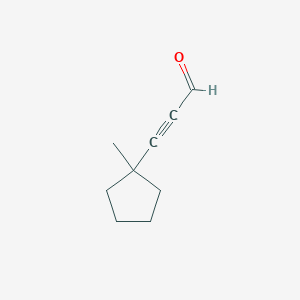

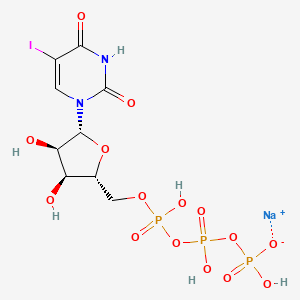

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

